Methyl 2-hydroxy-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBFELFUKFJSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169497 | |
| Record name | Methyl 5-nitrosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-46-4 | |
| Record name | Benzoic acid, 2-hydroxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17302-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-nitrosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-nitrosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitrosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 5-NITROSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BZI3G8JIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization
Conventional Synthetic Approaches to Methyl 2-hydroxy-5-nitrobenzoate
The traditional syntheses of this compound are well-established and rely on two main strategies: the esterification of 5-nitrosalicylic acid and the nitration of methyl 2-hydroxybenzoate.
Esterification of 5-Nitrosalicylic Acid Precursors
This approach involves a two-step process: first, the nitration of salicylic (B10762653) acid to form 5-nitrosalicylic acid, followed by its esterification. The nitration is typically achieved by reacting salicylic acid with a mixture of concentrated nitric acid and acetic acid. guidechem.com
The subsequent esterification is a classic Fischer-Speier esterification. wikipedia.org In this reaction, 5-nitrosalicylic acid is refluxed with an excess of methanol (B129727), using a strong acid catalyst, most commonly concentrated sulfuric acid. guidechem.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The nucleophilic oxygen of methanol then attacks this activated carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product, this compound. youtube.comyoutube.com To drive the reversible reaction towards the product, a large excess of methanol is typically used. Yields for this esterification step have been reported to be around 60%. guidechem.com
Table 1: Fischer-Speier Esterification of 5-Nitrosalicylic Acid
| Reactant | Reagent | Catalyst | Conditions | Reported Yield |
|---|---|---|---|---|
| 5-Nitrosalicylic Acid | Methanol (excess) | Conc. H₂SO₄ | Reflux, 1 day | 60% guidechem.com |
Nitration of Methyl 2-hydroxybenzoate Derivatives
An alternative and more direct route is the nitration of Methyl 2-hydroxybenzoate (Methyl Salicylate). The traditional method employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. However, this approach often suffers from a lack of regioselectivity, producing a mixture of isomers, primarily Methyl 3-nitro-2-hydroxybenzoate and the desired this compound, along with potential di-nitrated byproducts. guidechem.comgoogle.com The hydroxyl (-OH) and ester (-COOCH₃) groups on the benzene (B151609) ring direct the incoming nitro group, but control over the final position can be challenging with strong, corrosive acid mixtures. frontiersin.org
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. Research into the synthesis of this compound has explored advanced catalytic systems and process technologies like flow chemistry.
Catalytic Synthesis Routes and Mechanistic Studies
To overcome the drawbacks of traditional nitration, methods using metal nitrates as nitrating agents have been developed. The use of ferric nitrate (B79036) [Fe(NO₃)₃] or copper(II) nitrate [Cu(NO₃)₂] has shown significant improvements in regioselectivity. asianpubs.orgresearchgate.net For instance, the nitration of methyl salicylate (B1505791) with ferric nitrate in refluxing ethyl acetate (B1210297) can achieve a regioselectivity ratio (5-nitro isomer to 3-nitro isomer) as high as 5.3. asianpubs.org
Mechanistic studies suggest that these reactions proceed through a coordination-mediated radical nitration process. asianpubs.orgasianpubs.org The proposed mechanism involves three main steps:
Coordination: The metal ion (e.g., Fe³⁺) coordinates with the methyl salicylate.
Radical Formation: This coordination facilitates the splitting of the N-O bond in the nitrate group, leading to the formation of nitro radicals (•NO₂).
Nitration: The nitro radicals then react with the methyl salicylate or its metal complex to form the nitrated products. asianpubs.org
This pathway is distinct from the electrophilic aromatic substitution mechanism of mixed-acid nitration and provides a higher degree of control over the reaction's outcome. The use of solid acid catalysts, such as sulfated zirconia, has also been investigated for the esterification step, offering advantages like reusability and easier separation from the reaction mixture. mdpi.com
Table 2: Comparison of Nitration Methods for Methyl Salicylate
| Nitrating Agent | Catalyst/Solvent | Key Advantage | 5-nitro:3-nitro Ratio |
|---|---|---|---|
| HNO₃/H₂SO₄ | - | Conventional Method | Lower Selectivity asianpubs.org |
| Fe(NO₃)₃ | Ethyl Acetate (reflux) | Higher Regioselectivity | Up to 5.3 : 1 asianpubs.org |
Flow Chemistry Applications and Continuous Processes
Flow chemistry, particularly using microreactors, presents a significant advancement for nitration reactions, which are often highly exothermic and can be hazardous in traditional batch reactors. google.com The synthesis of the precursor, 5-nitrosalicylic acid, has been successfully demonstrated using a continuous flow microreactor. google.comscispace.com
In this process, a solution of salicylic acid and a nitrating agent (e.g., concentrated nitric acid in glacial acetic acid) are pumped into a microreactor. google.comresearchgate.net The small dimensions of the reactor provide a large surface-area-to-volume ratio, enabling superior heat and mass transfer. google.com This allows for precise temperature control, mitigating the risk of runaway reactions and the formation of byproducts from localized overheating. google.com The benefits of this approach include:
Enhanced Safety: Drastically reduces the dangers associated with exothermic nitration. google.com
High Efficiency: Reaction residence times can be shortened to as little as 7 minutes or even 20-40 seconds under certain conditions, with yields reaching over 75%. scispace.comresearchgate.net
Improved Purity: Reduces the formation of byproducts and decomposition of nitric acid. google.com
Sustainability: Leads to reduced raw material consumption and pollution. google.com
This technology provides a continuous, efficient, and safer route for industrial-scale production of the key precursor to this compound. google.comscispace.com
Regioselectivity and Yield Enhancement in Synthetic Transformations
Controlling regioselectivity is paramount in the synthesis of this compound, especially during the nitration of methyl salicylate. The hydroxyl group is a strong ortho-, para-director, while the methyl ester group is a meta-director. The position of nitration is therefore a result of the competing directing effects of these two groups.
Conventional nitration with mixed acids often results in poor regioselectivity. asianpubs.org The development of coordination-mediated nitration using metal salts like ferric nitrate represents a significant step forward in enhancing yield and selectivity. asianpubs.orgciac.jl.cn The steric hindrance within the metal-salicylate complex is believed to favor the attachment of the nitro radical at the para-position (C5) relative to the hydroxyl group, thus increasing the yield of the desired 5-nitro isomer. asianpubs.org The addition of a small amount of nitric acid to the ferric nitrate system can further enhance the formation of the 5-nitro product. ciac.jl.cn
For the esterification route, yield enhancement is primarily achieved by manipulating the reaction equilibrium. According to Le Chatelier's principle, using a large excess of one reactant (methanol) or removing the water byproduct as it forms can drive the reaction to completion, thereby maximizing the yield of the final ester product.
Isolation and Purification Techniques for Research Applications
The isolation and purification of this compound are critical steps following its synthesis to ensure a high degree of purity for subsequent research applications. The crude product obtained from synthesis typically contains unreacted starting materials, reagents, and side products that must be removed. The primary techniques employed for purification in a laboratory setting are recrystallization and liquid-liquid extraction, often used in combination.
Following synthesis, a common initial workup involves quenching the reaction mixture and neutralizing it, for instance with a saturated aqueous sodium bicarbonate solution. The product is then typically extracted from the aqueous phase into an organic solvent. Ethyl acetate (EtOAc) is a frequently used solvent for this purpose due to its ability to dissolve the target compound while being immiscible with water. The combined organic layers are often washed with brine to remove residual water and water-soluble impurities before being dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). nih.gov
Recrystallization is the most effective and widely cited method for purifying the crude solid of this compound and its analogs. nih.govyoutube.com The principle behind this technique is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). youtube.com The choice of solvent is crucial; for related nitrobenzoic acid methyl esters, hexane (B92381) has been successfully used to separate isomers and yield a pure product. nih.gov Methanol is another solvent commonly used for the recrystallization of nitrated methyl benzoate (B1203000) compounds. youtube.com The purified crystals are then typically collected by vacuum filtration, for example, using a Büchner funnel. youtube.com
While column chromatography is a powerful purification technique for many organic compounds, its effectiveness can be limited for certain isomeric mixtures of nitrobenzoates. For instance, attempts to separate isomeric mixtures of methyl 2-methyl-5-nitrobenzoate (B13354976) using silica (B1680970) gel column chromatography have been reported as unsuccessful, with recrystallization being the preferred method for separation. nih.gov However, for other related compounds, purification by column chromatography is considered a standard method. google.com
The final purity of the compound is often assessed by its physical properties, such as its melting point. Pure this compound is a solid with a reported melting point in the range of 114-117°C. sigmaaldrich.com
Table 1: Summary of Purification Techniques for Methyl Nitrobenzoate Analogs in Research
| Purification Method | Target Compound/Analog | Solvent System | Key Findings & Observations | Reference |
| Recrystallization | Methyl 2-methyl-5-nitrobenzoate | Hexane | Successfully separated isomeric mixture, yielding pure product. | nih.gov |
| Liquid-Liquid Extraction | Methyl 2-methyl-5-nitrobenzoate | Ethyl Acetate (EtOAc) & Saturated Aqueous Sodium Bicarbonate | Standard workup procedure to isolate the product from the reaction mixture. | nih.gov |
| Recrystallization | m-Nitromethylbenzoate | Methanol | Effective for purifying the crude product after synthesis. | youtube.com |
| Column Chromatography | Methyl 2-methyl-5-nitrobenzoate | Silica Gel | Reported as failed to separate a mixture of regioisomers. | nih.gov |
| Crystallization | Methyl 2-hydroxy-3-nitrobenzoate | Ethyl Acetate | Slow evaporation of the solvent yielded pure single crystals. | researchgate.net |
Molecular Structure and Crystallographic Investigations
Unit Cell Parameters and Space Group Determination
Crystallographic investigations have determined that the isomeric compound, Methyl 2-hydroxy-3-nitrobenzoate, crystallizes in a monoclinic system with the space group P21/c. researchgate.netresearchgate.net The unit cell parameters for this related compound have been reported as a = 7.6120 (10) Å, b = 11.716 (2) Å, and c = 9.656 (2) Å, with a β angle of 101.830 (10)°. researchgate.net The volume of the unit cell is 842.9 (3) ų, and it contains four molecules (Z=4). researchgate.net This data provides a foundational understanding of the crystal packing and symmetry for a closely related structure.
Table 1: Crystallographic Data for Methyl 2-hydroxy-3-nitrobenzoate researchgate.netresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.6120 (10) |
| b (Å) | 11.716 (2) |
| c (Å) | 9.656 (2) |
| β (°) | 101.830 (10) |
| V (ų) | 842.9 (3) |
| Z | 4 |
Conformational Analysis in the Solid State
In the solid state, the conformation of Methyl 2-hydroxy-5-nitrobenzoate is significantly influenced by intramolecular hydrogen bonding. Specifically, an intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the ester group. This interaction contributes to the planarity of the molecule. researchgate.netresearchgate.netnih.gov This planarity is a common feature in related structures, such as Methyl 2-hydroxy-3-nitrobenzoate, where the molecule is largely planar, with the exception of the methyl hydrogen atoms. researchgate.netresearchgate.netnih.gov
Analysis of Intermolecular Interactions in Crystal Lattices
The stability of the crystal lattice of this compound and its isomers is maintained by a combination of intermolecular forces.
Hydrogen Bonding Networks (O-H...O, C-H...O)
In addition to the intramolecular hydrogen bond, the crystal structure is further stabilized by a network of intermolecular hydrogen bonds. Weak intermolecular C-H···O hydrogen bonds are present, linking adjacent molecules. researchgate.netresearchgate.netnih.gov In related structures, these interactions form supramolecular chains and other organized motifs. acs.org For instance, in trimethoprim (B1683648) o-nitrobenzoate, carboxylate oxygens are hydrogen-bonded to protonated pyrimidine (B1678525) rings, forming cyclic bimolecular motifs. acs.org
π-Stacking Interactions
π-stacking interactions, a type of non-covalent interaction between aromatic rings, also play a role in the crystal packing. nih.govacs.org In a related compound, Methyl 3-carboxy-5-nitrobenzoate, molecules are stacked via π-π interactions with a centroid-centroid distance of 3.6912 (12) Å. researchgate.net These interactions contribute to the formation of columns within the crystal structure. researchgate.net
Spectroscopic Elucidation and Advanced Characterization in Research
Vibrational Spectroscopy Applications in Structural Assignment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular vibrations within a compound.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of Methyl 2-hydroxy-5-nitrobenzoate displays characteristic absorption bands that confirm the presence of its key structural features. docbrown.info
Key functional group vibrations are observed, including a distinct stretch for the hydroxyl (-OH) group and a strong absorption for the carbonyl (C=O) of the ester. docbrown.info The presence of the methyl group (-CH3) and the aromatic ring (C=C) are also confirmed by their characteristic stretching frequencies. docbrown.info Additionally, the nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching bands, which are crucial for confirming its presence on the aromatic ring.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3107.7 |
| Methyl (-CH₃) | C-H Stretch | 2919.7 |
| Ester (C=O) | C=O Stretch | 1680.6 |
| Aromatic Ring | C=C Stretch | 1622.8 |
Data sourced from Kiran et al., 2015. docbrown.info
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly effective for observing symmetric molecular vibrations and vibrations of non-polar bonds. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be expected to clearly show signals for the symmetric stretching of the nitro group and the "breathing" modes of the benzene (B151609) ring. While literature confirms the use of Raman spectroscopy for analysis of related compounds, specific peak data for this compound are not detailed in the consulted research. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the methyl ester protons, the phenolic hydroxyl proton, and the three protons on the aromatic ring. docbrown.infochemicalbook.com
The methyl ester protons appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent ester group. docbrown.info The aromatic region is characterized by three signals corresponding to the protons at positions 3, 4, and 6. The proton at position 6 (H-6), adjacent to the nitro group, appears as a doublet. The proton at position 4 (H-4) appears as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3), adjacent to the hydroxyl group, presents as a doublet. chemicalbook.com The phenolic proton gives rise to a broad singlet. docbrown.info
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | ~5.35 | Singlet | - |
| H-6 | 8.78 | Doublet | 2.8 |
| H-4 | 8.32 | Doublet of Doublets | 9.2, 2.8 |
| H-3 | 7.06 | Doublet | 9.2 |
| -OCH₃ | 3.89 | Singlet | - |
Data compiled from multiple sources. docbrown.infochemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure: the methyl carbon, the ester carbonyl carbon, and the six carbons of the aromatic ring.
The ester carbonyl carbon is highly deshielded and appears significantly downfield. Research has identified this peak at approximately 166.2 ppm. lookchem.com The carbons of the aromatic ring appear in the typical aromatic region (approximately 110-170 ppm), with their specific shifts influenced by the attached substituents (-OH, -NO₂, -COOCH₃). The carbon attached to the hydroxyl group (C-2) and the carbon attached to the nitro group (C-5) are significantly affected. The methyl ester carbon (-OCH₃) is found in the aliphatic region, typically around 50-60 ppm.
Table 3: Selected ¹³C NMR Chemical Shift for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 166.2 |
Data sourced from Walsh, 2010. lookchem.com
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unequivocally assigning signals and confirming the molecule's complete structural connectivity, especially in more complex molecules. For this compound, several 2D NMR experiments would be confirmatory.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons on the aromatic ring. It would show a cross-peak between the signals for H-3 and H-4, and another between H-4 and H-6, visually verifying their neighborly relationship on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton (C-3 to H-3, C-4 to H-4, and C-6 to H-6).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the chromophoric system of the molecule. This system comprises the benzene ring substituted with a hydroxyl group, a methoxycarbonyl group, and a nitro group. The presence of these groups, particularly the electron-withdrawing nitro group and the electron-donating hydroxyl group, influences the energy of the π → π* and n → π* transitions.
Table 1: UV-Vis Spectral Data Analogue for this compound
| Analyte | λmax (nm) | Associated Electronic Transition(s) |
| 2-Hydroxy-5-nitrobenzoic acid | ~300-350 | π → π |
| ~230-250 | π → π |
Note: This data is for the parent acid, 2-hydroxy-5-nitrobenzoic acid, and serves as an analogue for its methyl ester.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint.
The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 197, which corresponds to its monoisotopic mass. nih.gov The fragmentation of the molecular ion provides valuable structural information. Key fragments observed in the mass spectrum include peaks at m/z 165 and 137. nih.gov
The fragmentation process likely involves the initial loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, leading to the formation of a benzoyl cation derivative at m/z 166. Subsequent loss of carbon monoxide (CO) would result in a fragment at m/z 138. The prominent peak at m/z 165 can be attributed to the loss of a molecule of methanol (B129727) (CH₃OH) from the molecular ion, a common fragmentation pathway for methyl esters of salicylic (B10762653) acid derivatives. Another significant fragmentation pathway involves the loss of the nitro group (NO₂) as a neutral radical, leading to a fragment ion. The analysis of these fragments helps to confirm the positions of the substituents on the aromatic ring.
Table 2: Mass Spectrometric Data for this compound
| m/z | Ion Identity/Fragment Loss |
| 197 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃OH]⁺ |
| 137 | [M - NO₂ - H]⁺ |
Source: NIST Mass Spectrometry Data Center. nih.gov
This detailed analysis of the mass spectrum, in conjunction with other spectroscopic data, provides a comprehensive characterization of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of organic molecules. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy. For molecules like methyl 2-hydroxy-5-nitrobenzoate, DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G++(d,p)), are utilized to predict its geometry, electronic distribution, and orbital energies. irjweb.comresearchgate.netexplorationpub.com
Geometry Optimization and Energy Minimization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface where the net forces on each atom are close to zero, corresponding to an energy minimum. For this compound, studies on its isomer, methyl 2-hydroxy-3-nitrobenzoate, suggest that the molecule adopts a reasonably planar conformation. researchgate.net This planarity is largely dictated by the formation of an intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent carbonyl group of the ester. researchgate.net This interaction helps to lock the relative orientation of these two substituents.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C-N (nitro) | ~1.47 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Dihedral Angle | O-C-C-N | Near 0° or 180° (indicating planarity) |
Note: The data in this table is illustrative for a generic nitroaromatic compound and does not represent experimentally verified values for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com The HOMO is the orbital that is most willing to donate electrons in a reaction, while the LUMO is the most willing to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netscirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org
In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the carbonyl group of the ester. This distribution facilitates intramolecular charge transfer from the electron-donating hydroxyl and phenyl ring to the electron-accepting nitro and ester groups.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These energy values are typical for similar aromatic compounds and serve as an illustrative example.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen, making them prime sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group, on the other hand, would exhibit a positive potential, indicating its acidic nature and susceptibility to nucleophilic attack. The aromatic ring itself would show a mixed potential, influenced by the competing effects of the electron-donating hydroxyl group and the electron-withdrawing nitro and ester groups. Mulliken population analysis, derived from DFT calculations, can provide quantitative values for the partial charges on each atom, further detailing the charge distribution. researchgate.netnih.gov
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound allows for the existence of different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Rotational Isomerism and Energy Barriers
Rotational isomerism in this compound primarily involves the rotation around the C-O bond of the ester group and the C-N bond of the nitro group. The rotation of the ester group relative to the plane of the benzene ring is of particular importance. The energy landscape for this rotation would likely show two minima corresponding to the planar conformers, stabilized by the intramolecular hydrogen bond. The transition state for rotation would involve the breaking of this hydrogen bond, leading to a significant energy barrier.
Computational studies on similar molecules, such as 2-methylthiophene, have determined the potential energy barrier for the internal rotation of the methyl group. researchgate.net A similar approach could be used to calculate the rotational energy barriers in this compound, providing insight into the flexibility of the molecule and the stability of its conformers.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. finechem-mirea.ru The stability of different conformers can change with the polarity of the solvent due to varying solute-solvent interactions. For this compound, the intramolecular hydrogen bond plays a key role in stabilizing the planar conformation. In non-polar solvents, this internal hydrogen bond is expected to be strong. However, in polar, protic solvents, there can be competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govyoutube.com These simulations can provide a detailed understanding of the conformational dynamics, intermolecular interactions, and solvent effects on a molecule like this compound. By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory of the molecule's behavior, revealing how it folds, moves, and interacts with its environment. youtube.com
While specific molecular dynamics simulation studies exclusively focused on this compound are not readily found in publicly available literature, the principles of this technique are widely applied to similar nitroaromatic compounds. nih.gov For a molecule like this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Investigate the rotational freedom around the ester and nitro groups, as well as the intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. This would help in understanding the predominant conformations of the molecule in different environments.
Study Solvent Effects: Simulate the behavior of this compound in various solvents to understand how solvent molecules arrange around it and influence its conformation and reactivity.
Investigate Interactions with Biomolecules: If considering potential biological applications, MD simulations could model the interaction of this compound with proteins or nucleic acids, providing insights into binding modes and affinities.
The general workflow for such a simulation would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box with solvent molecules, and running the simulation for a sufficient length of time to observe the desired dynamic events. youtube.com The resulting trajectory can then be analyzed to extract valuable information about the molecule's dynamic properties.
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in calculating electronic properties that can predict a molecule's reactivity and interaction patterns. researchgate.net These properties, known as quantum chemical descriptors, provide a quantitative measure of a molecule's electronic structure and its propensity to participate in chemical reactions.
For this compound, several quantum chemical descriptors can be calculated to understand its chemical behavior. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. researchgate.net Studies on substituted nitrobenzenes have shown that the position of the nitro group affects the π-electron distribution in the aromatic ring. researchgate.net
Key quantum chemical descriptors and their implications for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitro group and the carbonyl oxygen would be expected to be regions of high negative potential.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors, derived from HOMO and LUMO energies, provide a general measure of the molecule's reactivity.
Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to identify the specific atoms within the molecule that are most likely to be involved in a chemical reaction. researchgate.net
Theoretical studies on related molecules, such as other substituted nitrobenzenes, have demonstrated the utility of these descriptors in predicting reaction pathways and relative reaction rates. rsc.org For instance, DFT calculations have been successfully used to correlate thermodynamic parameters with experimental reaction rates in the nucleophilic substitution of nitrobenzene (B124822) derivatives. rsc.org
While a detailed theoretical study providing a comprehensive set of quantum chemical descriptors specifically for this compound is not extensively documented in the literature, the following table presents some computed properties for the isomeric compound Methyl 5-hydroxy-2-nitrobenzoate from the PubChem database, which can offer an approximation of the expected values.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | PubChem |
| Molecular Weight | 197.14 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 197.03242232 g/mol | PubChem |
| Topological Polar Surface Area | 92.4 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 236 | PubChem |
Chemical Reactivity and Derivative Synthesis
Reactions at the Nitro Group
The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can itself undergo several important transformations.
The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This conversion dramatically changes the electronic properties of the substituent, from strongly deactivating to strongly activating. masterorganicchemistry.com A variety of methods are available for this reduction, which proceeds through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.com It is an efficient and clean method.
Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com The Béchamp reaction, which uses iron and HCl, is a classic example. nih.gov
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst. unimi.it
The reduction of methyl 2-hydroxy-5-nitrobenzoate yields methyl 2-hydroxy-5-aminobenzoate. This product can also be synthesized by the esterification of 5-amino-2-hydroxybenzoic acid with methanol (B129727) in the presence of sulfuric acid. prepchem.com The resulting amino derivative is a valuable intermediate for further functionalization. prepchem.com
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent System | Description |
|---|---|
| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation. masterorganicchemistry.com |
| Fe, Sn, or Zn / HCl | Metal in the presence of acid. masterorganicchemistry.com |
| SnCl₂ | A pH-neutral system for nitro reduction. masterorganicchemistry.com |
| HI / H₃PO₂ | A method that allows for easy work-up. nih.gov |
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. These reactions are facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.comyoutube.com The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com
While the nitro group itself is not typically the leaving group, its presence activates the aromatic ring towards SNAr. For a nucleophile to attack and displace a group on the ring of this compound, a suitable leaving group (e.g., a halogen) would need to be present at a position ortho or para to the nitro group. The reaction proceeds via an addition-elimination mechanism. youtube.com
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is reactive towards a variety of reagents, allowing for the synthesis of ethers and esters. Protecting this group is often a necessary strategy in multi-step syntheses.
The hydroxyl group of this compound can undergo esterification and etherification reactions to form a variety of derivatives.
Esterification: This reaction involves the conversion of the hydroxyl group into an ester. This can be achieved by reacting the compound with an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). jocpr.com
Etherification: The formation of an ether from the hydroxyl group can be accomplished by reacting the compound with an alkyl halide in the presence of a base. For instance, the reaction of a similar compound, p-cresotinic acid, with n-propyl iodide in the presence of potassium hydroxide (B78521) yields the corresponding ether. nist.gov
These reactions are useful for modifying the properties of the molecule or for protecting the hydroxyl group during subsequent transformations.
Table 2: Examples of Hydroxyl Group Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Acyl Halide / Base | Aryl Ester |
In organic synthesis, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org A good protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove. libretexts.org
Common protecting groups for hydroxyl functions include:
Ethers: Phenylmethyl (benzyl) and trimethylsilyl (B98337) (TMS) ethers are common choices. Benzyl ethers can be removed by catalytic hydrogenation, while TMS ethers are cleaved under mild acidic conditions. libretexts.org
Esters: The hydroxyl group can be protected as an ester, which can later be hydrolyzed using acid or base. libretexts.org
Acetals: Reaction with an unsaturated cyclic ether like dihydropyran in the presence of an acid catalyst forms an acetal, which is stable under basic conditions and can be removed with aqueous acid. libretexts.org The 2-hydroxy-5-nitrobenzyl group itself has been explored as a protecting group for other functionalities. nih.gov
Reactions at the Ester Group
The methyl ester group of this compound can undergo reactions typical of esters, most notably hydrolysis.
Hydrolysis of the ester to the corresponding carboxylic acid, 2-hydroxy-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions. learncbse.inbyjus.com This reaction is reversible, and to drive it to completion, the products (in the case of esterification, water or the ester) are often removed as they are formed. learncbse.inbyjus.com The resulting carboxylic acid can then participate in a range of further reactions, such as conversion to acyl chlorides or amides.
Hydrolysis and Transesterification
The ester functional group is a key site for reactivity, readily undergoing hydrolysis to form the corresponding carboxylic acid or transesterification to yield different esters.
Hydrolysis: The methyl ester of this compound can be cleaved to produce 2-hydroxy-5-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions. organic-chemistry.org
Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. orgsyn.orgmit.edu The process results in the formation of the sodium salt of the carboxylic acid (sodium 2-hydroxy-5-nitrobenzoate). Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final 2-hydroxy-5-nitrobenzoic acid. orgsyn.orgmit.edu Careful addition of the salt solution to the acid is recommended to prevent the precipitation of a less soluble acid salt. mit.edu
Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves heating the ester in the presence of a dilute mineral acid (e.g., HCl, H₂SO₄). organic-chemistry.org To drive the reaction to completion, an excess of water is typically used, following Le Chatelier's principle.
Transesterification: This process involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 2-hydroxy-5-nitrobenzoate. While a common reaction for esters, specific documented examples for this particular compound are not prevalent in the literature. However, the principles of Fischer esterification suggest this transformation is chemically feasible, likely catalyzed by acids like sulfuric acid or by forming the corresponding alkoxide base. uomustansiriyah.edu.iq
Amidation Reactions and Amide Derivative Synthesis
The ester group can also react with amines to form amides, a reaction known as amidation. This direct amidation of esters is often more challenging than using more reactive carboxylic acid derivatives like acyl chlorides, but can be achieved under specific catalytic conditions.
Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective in promoting the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net This suggests a potential pathway for converting this compound into a range of N-substituted 2-hydroxy-5-nitrobenzamides. The reaction involves heating the ester with the desired amine in the presence of the catalyst.
The resulting amide derivatives are of interest in medicinal chemistry. For example, complex amide derivatives, such as dipeptides containing antifibrinolytic agents, have been synthesized using amide bond coupling reagents. sciencemadness.org The synthesis of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate, an N-acylated derivative, further demonstrates that the aromatic ring can be functionalized with amide groups, highlighting the compound's utility as a scaffold. liverpool.ac.uk
Synthesis of Advanced Derivatives and Hybrid Molecules
The functional groups of this compound serve as handles for the construction of more elaborate molecular architectures, including Schiff bases, benzoxazoles, and other conjugated systems.
Schiff Base Formation from Related Aldehydes
While this compound itself is not an aldehyde, its closely related analogue, 2-hydroxy-5-nitrobenzaldehyde (B32719), is a key precursor for the synthesis of Schiff bases (imines). These compounds are formed through the condensation reaction of the aldehyde with a primary amine, typically under acid catalysis, and involve the formation of a carbon-nitrogen double bond. orgsyn.org Numerous Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde have been synthesized and characterized.
Below is a table summarizing examples of Schiff bases synthesized from 2-hydroxy-5-nitrobenzaldehyde and various amines.
| Amine Reactant | Resulting Schiff Base | Source(s) |
| 3-Fluoroaniline | (E)-2-((3-fluorophenylimino)methyl)-4-nitrophenol | researchgate.net, masterorganicchemistry.com |
| S-Benzyl dithiocarbazate | Schiff base of 2-hydroxy-5-nitrobenzaldehyde with S-benzyl-dithiocarbazate | nih.gov |
| 4-Aminophenazone | 4-((E)-(2-hydroxy-5-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | nih.gov |
These reactions showcase the utility of the 2-hydroxy-5-nitro-phenyl motif in creating complex ligands capable of coordinating with metal ions.
Conjugation with Bioactive Moieties (e.g., Nitroxide-based conjugates)
The principle of pharmacophore hybridization can be applied to create dual-acting agents by linking this compound to other bioactive molecules. A notable example is the conjugation with stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Stable nitroxide free radicals are valuable as spin labels and have antioxidant properties. nih.gov The synthesis of such conjugates typically involves creating a covalent linkage, often an amide bond, between the two parent molecules. nih.gov A plausible synthetic strategy for conjugating this compound would involve:
Hydrolysis: First, the methyl ester is hydrolyzed to the carboxylic acid (2-hydroxy-5-nitrobenzoic acid) as described in section 6.3.1.
Amide Coupling: The resulting carboxylic acid is then coupled with an amine-functionalized nitroxide (e.g., 4-amino-TEMPO) using standard peptide coupling reagents. This forms a stable amide bond, linking the nitroxide moiety to the nitrosalicylate core.
This approach has been successfully used to link nitroxides to other drugs, such as ciprofloxacin (B1669076) and non-steroidal anti-inflammatory drugs (NSAIDs), to create hybrid agents with combined functionalities. nih.gov
Synthesis of Substituted Benzoxazole (B165842) Derivatives
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. chemicalbook.comyoutube.com The structure of this compound provides a viable starting point for the synthesis of substituted benzoxazoles. A common synthetic route involves the reductive cyclization of an o-nitrophenol derivative with an aldehyde or carboxylic acid derivative.
A potential pathway starting from this compound would be:
Reduction of the Nitro Group: The nitro group is reduced to an amino group (-NH₂) to form Methyl 2-hydroxy-5-aminobenzoate. This creates the necessary o-aminophenol functionality.
Cyclization: The resulting o-aminophenol can then be reacted with various reagents to form the benzoxazole ring. For example, condensation with an aldehyde, followed by oxidative cyclization, or direct reaction with a carboxylic acid or its derivative (like an acyl chloride) under dehydrating conditions, would yield a 2-substituted-5-carbomethoxy-benzoxazole.
The synthesis of 2-arylbenzoxazoles has been reported via the cyclocondensation of Schiff bases, which highlights the versatility of these intermediates in heterocyclic synthesis. orgsyn.org
Formation of Tosyloxy Derivatives
The phenolic hydroxyl group of this compound can be converted into a tosylate group (-OTs), which is an excellent leaving group in nucleophilic substitution reactions. nih.govyoutube.com This transformation, known as tosylation, significantly enhances the reactivity of the aryl position for subsequent modifications.
The reaction is typically carried out by treating the phenol (B47542) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. youtube.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.gov
The reaction proceeds as follows: this compound + TsCl --(Base)--> Methyl 5-nitro-2-(tosyloxy)benzoate + [Base-H]⁺Cl⁻
The resulting tosylate, Methyl 5-nitro-2-((4-methylphenyl)sulfonyl)oxybenzoate, is a versatile intermediate. The tosyl group can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at that position, a reaction that is difficult to achieve with the original hydroxyl group. It is important to note that under certain conditions, particularly with benzylic alcohols, treatment with TsCl can lead to the formation of chlorides instead of tosylates. youtube.com
Applications in Medicinal Chemistry Research
Precursor for Pharmaceutical Intermediates and Drug Candidates
Methyl 2-hydroxy-5-nitrobenzoate is a crucial starting material in the synthesis of numerous pharmaceutical intermediates and potential drug candidates. fishersci.compubcompare.ai Its chemical structure allows for straightforward modifications, such as the reduction of the nitro group to an amine or the hydrolysis of the ester to a carboxylic acid, paving the way for the creation of more complex molecules.
One of the notable applications of this compound is in the synthesis of mesalamine, an anti-inflammatory drug used to treat conditions like ulcerative colitis. Although the direct synthesis of mesalamine often starts from 2-hydroxy-5-nitrobenzoic acid, the methyl ester derivative serves as a closely related and synthetically useful intermediate. nbinno.com The general synthetic strategy involves the reduction of the nitro group to an amine, a fundamental transformation in the production of many therapeutic agents.
Furthermore, this compound and its derivatives are utilized as raw materials for a variety of pharmaceuticals and agricultural chemicals. google.com For instance, it can be a precursor for synthesizing various salicylic (B10762653) acid derivatives which are important in the development of anti-inflammatory drugs.
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound
| Intermediate | Therapeutic Area |
| Methyl 5-aminosalicylate | Anti-inflammatory |
| 5-Nitrosalicylic acid hydrazide | Antimicrobial |
Investigation of Anti-inflammatory Mechanisms as a Salicylic Acid Derivative
As a derivative of salicylic acid, this compound and compounds derived from it are of significant interest in the study of anti-inflammatory mechanisms. Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.
Research into novel salicylic acid analogues, such as Methyl salicylate (B1505791) 2-O-β-D-lactoside (DL0309), has shown significant inhibition of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, as well as the expression of inflammation-related proteins iNOS, COX-1, and COX-2. nih.gov These studies often involve investigating the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.gov The anti-inflammatory effects of 5-Nitrosalicylic Acid, a closely related compound, have also been noted, particularly in the context of colitis. naarini.com
Development of Conjugates for Modulating Biological Activity
To enhance therapeutic efficacy and target-specificity, this compound can be used as a scaffold to develop conjugates. This involves chemically linking the molecule to other pharmacologically active moieties, peptides, or targeting ligands.
The development of such conjugates aims to modulate the biological activity of the parent molecule, potentially leading to improved pharmacokinetic properties, reduced side effects, and enhanced potency. For example, the synthesis of organoselenium compounds derived from salicylic acid has been explored to create novel compounds with antinociceptive and anti-inflammatory properties. nih.gov
Exploration of Antimicrobial and Antifungal Potential of Derived Compounds
The core structure of this compound provides a template for the synthesis of novel antimicrobial and antifungal agents. The presence of the nitro group, in particular, is a feature found in several known antimicrobial compounds.
Researchers have synthesized various derivatives by modifying the functional groups of this compound and have evaluated their activity against a range of pathogens. For instance, hydrazide and hydrazone derivatives of related nitro-substituted salicylaldehydes have shown promising pharmacological profiles, including antimicrobial and antifungal activities. oatext.com Studies on other nitro-substituted compounds have also demonstrated their potential as antimicrobial agents. nih.gov The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been shown to yield compounds with activity against Escherichia coli. fip.org
Furthermore, research into β-Nitrostyrene derivatives has revealed their potential as broad-spectrum antifungal agents that target the fungal cell wall. nih.gov This highlights the potential of incorporating the nitro-aromatic scaffold into new antifungal drug discovery programs.
Table 2: Antimicrobial Activity of Selected Derivative Classes
| Derivative Class | Target Organisms |
| Hydrazones | Bacteria, Fungi |
| Thiazoles | Gram-positive bacteria |
| β-Nitrostyrenes | Fungi (including Candida species) |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on a specific biological activity, such as anti-inflammatory or antimicrobial effects. drugdesign.org
These studies help in identifying the key structural features required for potency and selectivity. For example, the position and nature of substituents on the aromatic ring can significantly influence the compound's interaction with its biological target. researchgate.net In the context of anti-sickling agents derived from benzoic acid, SAR studies have shown that hydrophilic substituents on the phenyl ring are crucial for interacting with polar amino acid residues at the target site. iomcworld.com Similarly, for coumarin (B35378) derivatives, SAR studies have demonstrated that O-substitutions and the presence of electron-withdrawing groups like a nitro group can be essential for antifungal activity. mdpi.com
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound derivatives, molecular docking studies are employed to understand how these compounds interact with specific protein targets at the molecular level.
These studies provide valuable insights into the binding modes and affinities of the ligands, which can guide the rational design of more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of benzoic acid derivatives to the main protease of SARS-CoV-2. nih.gov The results of such studies can help to explain the observed SAR and to prioritize the synthesis of new derivatives with improved predicted binding characteristics. Docking has also been utilized prior to the synthesis of 2-hydroxybenzohydrazide derivatives to predict their antibacterial activity against the ENR inhibitor receptor. fip.org
Applications in Materials Science and Catalysis Research
Role in Ligand Synthesis for Coordination Chemistry
Methyl 2-hydroxy-5-nitrobenzoate serves as a foundational molecule for the synthesis of more complex organic ligands, particularly Schiff base ligands. While direct use is less common, it is closely related to 5-nitrosalicylic acid and 5-nitrosalicylaldehyde, both of which are extensively used in ligand synthesis. google.comtandfonline.comnih.gov The typical pathway involves the hydrolysis of the ester group in this compound to yield 5-nitrosalicylic acid, or a subsequent conversion to 5-nitrosalicylaldehyde. google.comorgsyn.org
These aldehyde and acid derivatives readily undergo condensation reactions with primary amines to form Schiff bases. sci-hub.se These resulting ligands, characterized by an azomethine (-C=N-) group, are excellent chelating agents for a wide array of metal ions. The presence of the electron-withdrawing nitro group on the ligand backbone can significantly influence the electronic properties of the resulting metal complex. rasayanjournal.co.in This modification can affect the stability, reactivity, and potential catalytic efficiency of the complex. sci-hub.se
Research has demonstrated that Schiff base ligands derived from 5-nitrosalicylaldehyde can form stable, tetradentate complexes with transition metals like cobalt(II). sci-hub.se Similarly, nitrobenzoic acid derivatives are recognized for their versatility in coordination chemistry, capable of forming mono-, di-, and trinuclear complexes with various metals. rasayanjournal.co.in This adaptability makes this compound a key starting material for creating bespoke ligands for specific applications in catalysis and materials science.
Investigations in Catalytic Systems and Processes
The true value of ligands derived from precursors like this compound is often realized in their application within catalytic systems. Metal complexes formed with these ligands are subjects of intense investigation for their catalytic activity in various organic transformations. nih.govdntb.gov.ua The electronic influence of the nitro group on the ligand framework can be a critical factor in the catalytic cycle. rasayanjournal.co.in
For instance, studies on related Schiff base complexes have shown excellent catalytic performance. Manganese(II) complexes with tridentate Schiff base ligands have demonstrated high selectivity in the oxidation of cyclohexene. nih.gov In other research, copper(II) complexes were used to catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) with high conversion rates. nih.gov The design of the ligand, which can be tuned by using starting materials like this compound, is crucial for achieving such efficiency and selectivity. sci-hub.se
Furthermore, the nitro group itself can be a site of catalytic transformation. The liquid-phase catalytic hydrogenation of related nitro-azo compounds is a promising method for synthesizing photostabilizers, indicating another avenue for catalytic application. These examples underscore the potential of metal complexes derived from this compound to function as effective catalysts in a range of chemical processes.
Potential in Supramolecular Assembly and Advanced Materials
Supramolecular assembly, the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions, is a key area in the development of advanced materials. This compound and its derivatives possess the necessary functional groups—hydroxyl, nitro, and carbonyl—to participate in the hydrogen bonds and π–π stacking interactions that govern these assemblies.
Crystallographic studies of related molecules provide insight into this potential. For example, the isomeric compound methyl 2-hydroxy-3-nitrobenzoate forms a planar structure stabilized by an intramolecular hydrogen bond, with weak intermolecular C—H⋯O hydrogen bonds linking the molecules into a larger assembly. sigmaaldrich.com It is reasonable to infer that this compound would exhibit similar intermolecular interactions.
Furthermore, metal complexes synthesized from ligands derived from this compound can create highly organized supramolecular structures. Research on Cu(II) and Zn(II) complexes with related Schiff base ligands reveals that their packing in the solid state is controlled by intermolecular and intramolecular π–π and C–H⋯π interactions. orgsyn.org Similarly, nitrobenzoate-derived ligands have been shown to form extensive polymeric networks with metal ions through coordination of both the carboxylate and nitro groups, demonstrating their utility in crystal engineering.
Table 1: Crystallographic Data for the Isomeric Compound Methyl 2-hydroxy-3-nitrobenzoate
| Property | Value |
|---|---|
| Chemical Formula | C₈H₇NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.612 (1) |
| b (Å) | 11.716 (2) |
| c (Å) | 9.656 (2) |
| β (°) | 101.83 (1) |
| Volume (ų) | 842.9 (3) |
Data sourced from a crystallographic study on methyl 2-hydroxy-3-nitrobenzoate, an isomer of the title compound, illustrating the potential for planar conformations and intermolecular bonding. sigmaaldrich.com
Exploration in Optoelectronic Applications
The electronic characteristics of this compound, particularly the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, make its derivatives interesting candidates for optoelectronic materials. These materials interact with light and electricity and are foundational to technologies like LEDs, solar cells, and photodetectors.
A significant application is in the creation of photostabilizers. For example, 2-2'-hydroxy-5'-methylphenylbenzotriazole, which can be prepared via the catalytic hydrogenation of a related nitro-azo compound, is an effective photostabilizer for polymers like polystyrene and polyethylene, protecting them from light-induced degradation.
Theoretical studies lend further support to the optoelectronic potential of these structures. Density Functional Theory (DFT) calculations on 2-hydroxy-5-methyl-2'-nitroazobenzene, a related molecule, have been used to investigate its electronic transitions. These studies analyze the π → π* and n → π* transitions, which are fundamental to how a molecule absorbs and emits light. Understanding these properties is crucial for designing new molecules for applications in optical and electronic devices.
Table 2: Theoretical Electronic Transition Data for 2-hydroxy-5-methyl-2'-nitroazobenzene (HMNA)
| Isomer | Electronic Transition Type | Key Contributing Bonds |
|---|---|---|
| trans-HMNA | π → π* | Azo bond (–N=N–) |
| cis-HMNA | π → π* | C=C bond (benzene ring) |
| cis-HMNA | n → π* | Non-bonding electrons of O and N atoms |
Data from a DFT study on a related azobenzene (B91143), highlighting how molecular geometry influences electronic properties relevant to optoelectronics.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
The synthesis of nitroaromatic compounds, including methyl 2-hydroxy-5-nitrobenzoate, is a cornerstone of industrial and pharmaceutical chemistry. researchgate.net However, traditional nitration methods often involve harsh conditions and the use of strong acids, leading to environmental concerns. google.com Future research is increasingly focused on developing greener and more sustainable synthetic routes.
Key areas of investigation include:
Catalytic Nitration: The use of solid acid catalysts and metal nitrates presents a more environmentally benign alternative to traditional methods. paspk.org For instance, the nitration of methyl salicylate (B1505791) using ferric nitrate (B79036) in refluxing ethyl acetate (B1210297) has been explored as a potential pathway. researchgate.net
Mild Nitrating Agents: Research into milder nitrating agents that operate under less extreme temperatures and pressures is crucial. paspk.orgnih.gov This not only improves safety but can also enhance the selectivity of the reaction, reducing the formation of unwanted byproducts. paspk.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of nitrophenols and their derivatives. paspk.org
Green Solvents: Replacing conventional organic solvents with more sustainable alternatives, such as ionic liquids or supercritical fluids, is another important research direction.
A comparative look at traditional versus emerging synthetic methods highlights the push towards sustainability:
| Feature | Traditional Nitration | Emerging Sustainable Methods |
| Reagents | Concentrated nitric and sulfuric acids | Solid acid catalysts, metal nitrates, mild nitrating agents |
| Conditions | High temperatures, high pressures | Milder temperatures and pressures |
| Byproducts | Acidic waste, nitrogen oxides | Fewer and less hazardous byproducts |
| Safety | Risk of runaway reactions | Improved safety profiles |
| Sustainability | Low | High |
Advanced Mechanistic Studies of Complex Chemical Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and designing new ones. While electrophilic aromatic substitution is a well-known mechanism for nitration, recent studies continue to uncover more intricate details. nih.govresearchgate.net
Future mechanistic studies could focus on:
In-situ Spectroscopic Analysis: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time information about the formation of intermediates and transition states during a reaction.
Kinetic Isotope Effects: Studying the kinetic isotope effect can help to elucidate the rate-determining steps in complex reaction pathways. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net
For example, studies on the nitration of methyl salicylate with ferric nitrate have proposed a coordination-mediated radical nitration process. researchgate.net This suggests a departure from the classical electrophilic aromatic substitution mechanism and highlights the need for further investigation into the role of the metal center in facilitating the reaction.
Computational Design and Predictive Modeling of New Derivatives with Desired Properties
The advent of powerful computational tools has revolutionized the process of drug discovery and materials design. nih.gov For this compound, computational methods can be employed to design and predict the properties of new derivatives before they are synthesized in the lab.
Key applications of computational design include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. doi.orgresearchgate.netresearchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates.
Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of derivatives with specific biological targets, such as enzymes or receptors. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand their conformational flexibility and interactions with their environment. mdpi.com
By leveraging these computational approaches, researchers can rationally design new derivatives of this compound with enhanced therapeutic efficacy, improved material properties, or other desired characteristics. nih.gov
Exploration of Broader Biological Activities and Novel Therapeutic Targets for Derivatives
The nitro group is a common feature in many therapeutic agents, contributing to a wide range of pharmacological properties. scielo.brresearchgate.netacs.org While some nitroaromatic compounds have been associated with toxicity, their unique bioreductive activation mechanism makes them attractive for targeted therapies. researchgate.netacs.orgnih.gov
Future research into the biological activities of this compound derivatives could explore:
Anticancer Agents: Nitroaromatic compounds can be designed as hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors. nih.govsemanticscholar.org
Antimicrobial Agents: The nitro group is a key pharmacophore in several antimicrobial drugs. nih.gov Derivatives of this compound could be investigated for their activity against a broad spectrum of bacteria and parasites.
Enzyme Inhibitors: The structural scaffold of this compound can be modified to design inhibitors of specific enzymes involved in disease pathways. nih.gov
The development of new derivatives will require a careful balance between therapeutic efficacy and potential toxicity.
Integration into Advanced Material Systems and Nanotechnology
The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced materials. pubcompare.ai Its functional groups can be exploited to create polymers, dyes, and other materials with specific optical, electronic, or mechanical properties.
Emerging opportunities in materials science include:
Functional Polymers: The hydroxyl and ester groups can be used for polymerization reactions to create novel polyesters or polyethers with tailored properties.
Nonlinear Optical (NLO) Materials: The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups suggests that derivatives could exhibit NLO properties, which are useful in optoelectronic devices.
Nanoparticle Functionalization: this compound derivatives can be used to functionalize the surface of nanoparticles, imparting specific chemical reactivity or targeting capabilities. The use of green-synthesized metal nanoparticles is a growing area of interest. nih.gov
The integration of this compound into advanced material systems opens up possibilities for applications in electronics, photonics, and sensor technology.
Investigation of Environmental and Toxicological Profiles from a Research Perspective
A comprehensive understanding of the environmental fate and toxicological profile of this compound and its derivatives is crucial for their safe and responsible development and use. epa.gov While nitroaromatic compounds are known to be persistent in the environment and can exhibit toxicity, research can help to mitigate these risks. researchgate.netdoi.org
Key research areas include:
Biodegradation Studies: Investigating the microbial degradation pathways of these compounds is essential for assessing their environmental persistence. nih.gov
Toxicity Mechanisms: Elucidating the molecular mechanisms of toxicity can help in the design of safer derivatives with reduced adverse effects. doi.orgnih.gov This includes understanding the role of reactive oxygen species and oxidative stress. nih.gov
Quantitative Structure-Toxicity Relationship (QSTR) Modeling: QSTR models can be used to predict the toxicity of new derivatives based on their chemical structure, aiding in the early identification of potentially harmful compounds. researchgate.netresearchgate.net
By proactively addressing the environmental and toxicological aspects, researchers can ensure that the development of new applications for this compound proceeds in a sustainable and responsible manner. nih.govresearchgate.net
Q & A
Q. What are the key synthetic routes for Methyl 2-hydroxy-5-nitrobenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via propargylation of the phenolic hydroxyl group. A validated protocol involves reacting the parent compound with 3-bromoprop-1-yne in DMF using Cs₂CO₃ as a base at 40°C for 12 hours, yielding a 71% product . Key optimization steps include:
- Monitoring reaction progress via TLC (Petroleum ether:EtOAc = 5:1).
- Using anhydrous DMF to avoid hydrolysis of intermediates.
- Post-reaction workup with brine washes to remove residual base.
Q. How can the physical and chemical properties of this compound be characterized?
Critical properties include:
- Solubility : Sparingly soluble in water but soluble in polar organic solvents (e.g., EtOH, DMF) .
- Melting Point : Analogous methyl nitrobenzoate isomers (e.g., methyl 2-nitrobenzoate) melt at 78–96°C, suggesting similar thermal stability .
- Spectroscopic Data : ¹H NMR (CDCl₃) shows distinct aromatic peaks (δ 8.76, 8.41 ppm) and alkynyl protons (δ 2.64 ppm) for derivatives .
Q. What safety precautions are recommended for handling this compound in the lab?
While no specific GHS hazards are reported for this compound, general precautions include:
- Using PPE (gloves, goggles) to avoid skin/eye contact .
- Storing in a dry, well-ventilated area away from ignition sources .
- Implementing engineering controls (e.g., fume hoods) during synthesis .
Advanced Research Questions
Q. How can functional group compatibility challenges (e.g., nitro group stability) be addressed during derivatization?
The nitro group is sensitive to reduction but stable under propargylation conditions (40°C, Cs₂CO₃). For further derivatization:
- Avoid strong reducing agents (e.g., LiAlH₄) unless targeting nitro-to-amine conversion.
- Use mild bases (e.g., K₂CO₃) to prevent ester hydrolysis during alkoxy group introduction .
Q. What analytical methods are suitable for resolving contradictions in solubility or purity data?
Conflicting solubility reports can be resolved via:
- HPLC-PDA : To assess purity (>92% by HPLC in related compounds) .
- DSC/TGA : To confirm thermal stability and detect impurities .
- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS for intermediates) .
Q. How can computational tools (e.g., SHELX, ORTEP) aid in structural analysis of derivatives?
- SHELXL : Refine crystal structures of derivatives using high-resolution X-ray data .
- ORTEP-3 : Generate 3D molecular graphics to visualize hydrogen bonding or steric effects in crystalline forms .
- DFT Calculations : Predict nitro group reactivity in electrophilic substitution reactions .
Q. What strategies exist for modifying the compound to study structure-activity relationships (SAR)?
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the 3-position to enhance nitro group stability .
- Alkynyl Probes : Attach propargyl ethers for click chemistry applications in bioconjugation .
- Ester Hydrolysis : Convert to the free acid (5-nitro-2-hydroxybenzoic acid) for coordination chemistry studies .
Methodological Considerations
Q. How can researchers mitigate decomposition of nitro-containing intermediates during storage?
- Store under argon or nitrogen to prevent oxidation.
- Use amber vials to block UV light, which can degrade nitro groups .
- Monitor stability via periodic NMR or HPLC analysis .
Q. What experimental designs are optimal for studying hydrogen bonding in crystalline forms?
Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled?
- Deuterated Solvent Screening : Test in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
